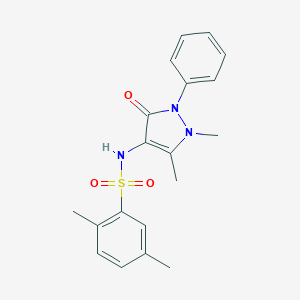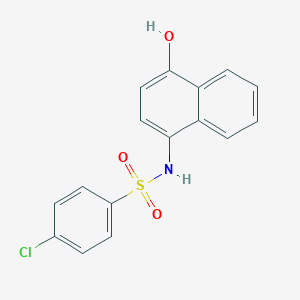![molecular formula C23H27NO3S B281695 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as TAK-285, is a small molecule inhibitor that targets the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor that plays a crucial role in the development and progression of several types of cancer, including breast, ovarian, and gastric cancer. HER2 overexpression is associated with increased cell proliferation, survival, and metastasis. TAK-285 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of HER2-positive cancers.
Mécanisme D'action
4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a reversible inhibitor of HER2 kinase activity. It binds to the ATP-binding pocket of the kinase domain and prevents the phosphorylation of downstream signaling molecules, such as AKT and ERK. This leads to the inhibition of cell proliferation and survival. 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a higher selectivity for HER2 than other members of the HER family, such as EGFR and HER3.
Biochemical and Physiological Effects:
4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide inhibits the phosphorylation of HER2 and downstream signaling molecules, such as AKT and ERK. It also induces cell cycle arrest and apoptosis. In vivo studies have shown that 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide inhibits tumor growth and metastasis in xenograft models of breast, ovarian, and gastric cancer. 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has also been shown to enhance the efficacy of other anti-cancer agents, such as paclitaxel and trastuzumab.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in lab experiments include its high selectivity for HER2, its ability to inhibit HER2 kinase activity, and its ability to enhance the efficacy of other anti-cancer agents. The limitations of using 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide include its low solubility in aqueous solutions, its low stability in physiological conditions, and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the research and development of 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. These include:
1. Clinical Trials: 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is currently being evaluated in clinical trials for the treatment of HER2-positive cancers. Further clinical studies are needed to determine its safety and efficacy in humans.
2. Combination Therapy: 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to enhance the efficacy of other anti-cancer agents, such as paclitaxel and trastuzumab. Further studies are needed to determine the optimal combination therapy for HER2-positive cancers.
3. Biomarker Identification: HER2 overexpression is a biomarker for the efficacy of 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in HER2-positive cancers. Further studies are needed to identify other biomarkers that can predict the response to 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide.
4. Structural Optimization: The synthesis of 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps and has a low overall yield. Further studies are needed to optimize the synthesis and improve the yield of 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide.
In conclusion, 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a promising small molecule inhibitor that targets HER2 kinase activity in HER2-positive cancers. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Further research is needed to determine its safety and efficacy in humans and to identify optimal combination therapies and biomarkers for its use.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials are commercially available and include 3-methylphenol, 4-tert-butylbenzenesulfonyl chloride, and 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine. The intermediate compounds are prepared through reactions such as nitration, reduction, and coupling. The final coupling reaction involves the use of a palladium catalyst and a base to form the desired product. The overall yield of the synthesis is approximately 10-15%.
Applications De Recherche Scientifique
4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively studied in preclinical models of HER2-positive cancers. In vitro studies have shown that 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide inhibits the proliferation and survival of HER2-overexpressing cancer cells. It also induces cell cycle arrest and apoptosis. In vivo studies have demonstrated that 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide inhibits tumor growth and metastasis in xenograft models of breast, ovarian, and gastric cancer. 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has also been shown to enhance the efficacy of other anti-cancer agents, such as paclitaxel and trastuzumab.
Propriétés
Formule moléculaire |
C23H27NO3S |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H27NO3S/c1-15-5-11-21-19(13-15)20-14-17(8-12-22(20)27-21)24-28(25,26)18-9-6-16(7-10-18)23(2,3)4/h6-10,12,14-15,24H,5,11,13H2,1-4H3 |
Clé InChI |
DNDSIVYFMLCCBW-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
SMILES canonique |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281612.png)
![Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281614.png)
![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281615.png)
![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281617.png)
![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281618.png)
![2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281626.png)
![2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281627.png)
![2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281629.png)

![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)

